Chk1 Kinase Inhibitory Activity of a 5-Chloro-2-Methoxy-4-Nitrophenyl-Containing Urea Derivative
A derivative bearing the identical 5-chloro-2-methoxy-4-nitrophenyl pharmacophore, specifically 1-(5-chloro-2-methoxy-4-nitrophenyl)-3-(5-cyanopyrazin-2-yl)urea, exhibited potent inhibition of the serine/threonine-protein kinase Chk1 with an IC50 value of 42 nM [1]. This value can be contextualized against the broader class of Chk1 inhibitors, where reported potencies for small-molecule inhibitors range from low nanomolar to micromolar concentrations [1].
| Evidence Dimension | Chk1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM (for the 5-chloro-2-methoxy-4-nitrophenyl-containing derivative) |
| Comparator Or Baseline | Class of Chk1 inhibitors (typical range: low nM to µM) |
| Quantified Difference | 42 nM represents potent inhibition within the class |
| Conditions | Chk1 kinase activity assay in reaction buffer containing 5 µM ATP/[γ-33P]ATP, pH 7.4, 2°C |
Why This Matters
The 42 nM IC50 demonstrates that the 5-chloro-2-methoxy-4-nitrophenyl scaffold can yield potent Chk1 inhibition, a property relevant for anticancer research programs focused on DNA damage response pathways.
- [1] BindingDB. (n.d.). BDBM14604: 1-(5-chloro-2-methoxy-4-nitrophenyl)-3-(5-cyanopyrazin-2-yl)urea. Affinity Data for Serine/threonine-protein kinase Chk1 (Homo sapiens). View Source
